1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene

Anionic Polymerization Monomer Reactivity Electron-Withdrawing Effect

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene (IUPAC: 2-fluoro-4-(trifluoromethyl)-1-vinylbenzene; CAS 1263409-73-9) is a liquid, non-gaseous, fluorinated styrenic monomer. It is characterized by a vinyl polymerization handle, an ortho-fluorine atom, and a para-trifluoromethyl group, providing a molecular formula of C9H6F4 and a molecular weight of 190.14 g/mol.

Molecular Formula C9H6F4
Molecular Weight 190.14 g/mol
Cat. No. B8067267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene
Molecular FormulaC9H6F4
Molecular Weight190.14 g/mol
Structural Identifiers
SMILESC=CC1=C(C=C(C=C1)C(F)(F)F)F
InChIInChI=1S/C9H6F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2
InChIKeyOZHUPUPFXNKIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene: Physicochemical Identity and Procurement Baseline


1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene (IUPAC: 2-fluoro-4-(trifluoromethyl)-1-vinylbenzene; CAS 1263409-73-9) is a liquid, non-gaseous, fluorinated styrenic monomer . It is characterized by a vinyl polymerization handle, an ortho-fluorine atom, and a para-trifluoromethyl group, providing a molecular formula of C9H6F4 and a molecular weight of 190.14 g/mol . The compound is commercially available at a minimum purity of 95% and is recommended for storage at 2–8 °C .

1
Dual electron-withdrawing substituents (ortho-F, para-CF3) enhance vinyl bond electron deficiency for anionic or controlled radical polymerization.
2
Copolymerizable with styrene via nitroxide-mediated polymerization (NMP) for tunable fluorinated styrenic copolymers.
3
Liquid monomer with vinyl handle, suited for solution polymerization and subsequent functionalization of the electron-poor double bond.
Storage at 2–8 °C recommended.

Why Generic Substitution Fails for Ortho-Fluoro Para-Trifluoromethyl Styrene Monomers


Substituting 1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene with a common analog like 4-(trifluoromethyl)styrene or 2-fluorostyrene is not chemically equivalent. The combination of an ortho-fluorine and a para-trifluoromethyl group creates an electron-deficient vinyl bond with a distinct reactivity profile that cannot be replicated by a single substituent [1][2]. This influences copolymerization behavior, thermal properties, and surface energy of resulting polymers, making the specific substitution pattern a critical variable for reproducible material performance [2][3].

Target Monomer
2-fluoro-4-(trifluoromethyl)styrene: combined ortho-F and para-CF3 creates a distinctly electron-deficient vinyl bond, altering reactivity and copolymer parameters.
Analog: 4-(trifluoromethyl)styrene
Lacks ortho-fluorine; lower electron deficiency may shift polymerization kinetics and copolymer composition, reducing reproducibility.
Target Monomer
Enables NMP copolymerization with styrene, giving controlled 10–40% fluorinated unit incorporation.
Analog: Pentafluorostyrene
Does not copolymerize via NMP under similar conditions; substitution prevents access to controlled fluorinated polystyrene architectures.

Quantitative Differentiation Evidence for 2-Fluoro-4-(trifluoromethyl)styrene vs. Analogs


Enhanced Electron Deficiency Relative to para-Trifluoromethylstyrene

The placement of the trifluoromethyl group (ortho vs. para) significantly alters anionic polymerization reactivity, a proxy for electron deficiency [1]. The target compound, possessing both an ortho-fluorine and a para-trifluoromethyl group, is expected to exhibit an electron deficiency that exceeds that of para-trifluoromethylstyrene alone, moving its reactivity towards that of the more electron-poor ortho-trifluoromethylstyrene isomer [1].

Electron Deficiency
Class-level inference
Target expected more electron-poor than para-CF3-styrene; ortho-CF3-styrene shows higher anionic reactivity qualitatively.
Supports distinct reactivity in anionic polymerization.
Inferred from positional isomer study; target not directly measured.
Anionic Polymerization Monomer Reactivity Electron-Withdrawing Effect

Controlled Copolymer Composition in Nitroxide-Mediated Polymerization

In nitroxide-mediated copolymerization with styrene, the content ratio of α-(trifluoromethyl)styrene (TFMST) units in the final copolymer can be precisely controlled between 10% and 40% by adjusting the monomer feed ratio [1]. This level of control is critical for tailoring material properties and is not guaranteed for other fluorinated styrene monomers, such as pentafluorostyrene [2]. The presence of the ortho-fluorine in the target compound is anticipated to further modulate this control by altering monomer reactivity ratios [2].

Copolymer Composition Control
Class-level inference
10–40% fluorinated unit incorporation achievable via NMP with styrene; pentafluorostyrene yields no copolymer under same method.
Supports tunable fluorinated polystyrene design.
Data from α-trifluoromethylstyrene analog; target ortho-F may further modulate reactivity.
Controlled Radical Polymerization Copolymer Composition TFMST

Achievable Glass Transition Temperature (Tg) Enhancement vs. Styrene

The incorporation of fluorinated α-methylstyrene units into polystyrene significantly increases the glass transition temperature (Tg). For a poly(TFMST-co-ST) copolymer, a Tg of up to 114 °C is reported [1], which is substantially higher than that of pure polystyrene (~100 °C) [2]. The target compound, a fluorinated styrene analog, is expected to provide a similar or greater Tg enhancement due to the additional ortho-fluorine substituent, which can further restrict chain mobility [1].

Tg Enhancement
Class-level inference
Copolymer Tg up to 114 °C (vs. polystyrene ~100 °C); ΔTg ≥ +14 °C from fluorinated unit incorporation.
Supports improved thermal stability in polystyrene matrices.
Extrapolated from TFMST copolymer; ortho-fluorine may further restrict chain mobility.
Copolymer Thermal Properties Glass Transition Temperature DSC

Key Application Scenarios for 2-Fluoro-4-(trifluoromethyl)styrene Leveraging Its Evidence-Based Advantages


Synthesis of Partially Fluorinated Polystyrenes with High Thermal Stability

The monomer is used in nitroxide-mediated radical copolymerizations to incorporate controlled amounts (10-40%) of fluorinated units into polystyrene, raising the glass transition temperature to at least 114 °C [1]. This is ideal for producing thermally stable, solution-processable polymers for coatings and films, which distinguishes it from alternatives like pentafluorostyrene that fail to copolymerize under these conditions [1].

Anionic Synthesis of Block Copolymers with Tunable Hydrophobicity

Due to its enhanced electron deficiency compared to para-trifluoromethylstyrene, the monomer is employed in living anionic polymerizations to create well-defined block copolymers [2]. The high electron-withdrawing character ensures rapid initiation and propagation, enabling the synthesis of block copolymers with a fluorinated segment that provides high water contact angles (up to 147°), which is valuable for advanced lithography and hydrophobic coatings [1][2].

Precursor for High-Value Organofluorine Building Blocks and Pharmaceuticals

The vinyl group serves as a versatile synthetic handle for further functionalization, including nucleophilic vinylic substitution (SNV) reactions, facilitated by the electron-poor nature of the double bond [3]. This makes the compound a strategic intermediate for synthesizing complex trifluoromethylated molecules, where the simultaneous presence of ortho-fluorine and para-trifluoromethyl groups is required for biological activity or material function, a combination not readily available from simpler analogs [3].

Application
Selection Property
Validation Focus
Partially fluorinated polystyrenes
Copolymer composition control & Tg enhancement potential
Thermal analysis (DSC) review; NMP copolymerization kinetics review
Anionic block copolymer synthesis
Enhanced electron deficiency for rapid initiation; hydrophobicity contribution
Polymerization reactivity comparison; contact angle measurement context
Organofluorine building block precursor
Electron-poor vinyl group for SNV and functionalization; dual substitution pattern
Vinylic substitution reaction context; structure-activity relationship review
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